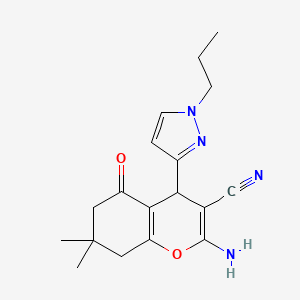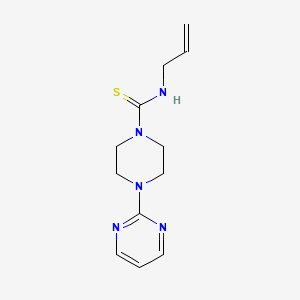
2-Amino-7,7-dimethyl-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-3-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-3-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and enones.
Introduction of the Pyrazole Moiety: This step might involve the reaction of the chromene intermediate with a suitable pyrazole derivative under specific conditions.
Amination and Cyanation: The final steps could involve introducing the amino and cyano groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole moieties.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or cyanides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-3-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Pathways Involved: Could include signaling pathways, metabolic pathways, or regulatory networks.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Such as 4H-chromenes with different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole moieties.
Amino and Cyano Compounds: Molecules with similar functional groups.
Uniqueness
The uniqueness of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-3-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(1-propylpyrazol-3-yl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H22N4O2/c1-4-6-22-7-5-12(21-22)15-11(10-19)17(20)24-14-9-18(2,3)8-13(23)16(14)15/h5,7,15H,4,6,8-9,20H2,1-3H3 |
InChI Key |
MKZKLGCIALJUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10923114.png)
![Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B10923128.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10923135.png)
![methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10923141.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10923145.png)
![1-benzyl-3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923148.png)
![4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10923149.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10923161.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10923185.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B10923187.png)
![N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923190.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10923196.png)
